5-Methoxy-6-methylbenzimidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-6-methyl-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-3-7-8(11-5-10-7)4-9(6)12-2/h3-5H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRDUQMAJNJZAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1OC)N=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Methoxy 6 Methylbenzimidazole and Analogues
Classical Approaches to Benzimidazole (B57391) Core Synthesis
The foundational methods for constructing the benzimidazole core have been well-established for many years and typically involve the condensation of ortho-phenylenediamines with carbonyl compounds or the cyclization of Schiff base intermediates. researchgate.netsemanticscholar.org
Condensation Reactions with o-Phenylenediamines and Carbonyl Derivatives
A primary and widely utilized method for synthesizing the benzimidazole skeleton is the condensation reaction of an o-phenylenediamine (B120857) with a variety of carbonyl-containing compounds. researchgate.netnih.gov This approach is versatile, allowing for the use of aldehydes, carboxylic acids, and their derivatives to form the 2-substituted benzimidazole ring system. nih.govbeilstein-journals.org The reaction is often carried out under various conditions, sometimes employing catalysts to improve yields and reaction times. researchgate.netsemanticscholar.org For instance, the reaction between o-phenylenediamine and aldehydes can lead to both 2-substituted and 1,2-disubstituted benzimidazoles. beilstein-journals.org The use of catalysts like erbium(III) trifluoromethanesulfonate (B1224126) can selectively produce double-condensation products, especially with electron-rich aldehydes. beilstein-journals.org
| Reactants | Catalyst/Conditions | Product(s) | Yield | Reference |
| o-Phenylenediamine, Aldehydes | Various | 2-Substituted and 1,2-disubstituted benzimidazoles | Varies | researchgate.netbeilstein-journals.org |
| o-Phenylenediamine, Carboxylic Acids | Heat, Catalysts | 2-Substituted benzimidazoles | Good to excellent | nih.gov |
| o-Phenylenediamine, Benzaldehyde | Er(OTf)3 | 1-Benzyl-2-phenyl-1H-benzimidazole | 72% | beilstein-journals.org |
Cyclization of Schiff Base Intermediates
The formation of benzimidazoles can also proceed through the cyclization of Schiff base intermediates. nih.gov Schiff bases, which are formed by the condensation of a primary amine with an aldehyde or ketone, can undergo intramolecular cyclization to yield the benzimidazole ring. nih.govresearchgate.net This method is a key step in many multi-step syntheses of complex benzimidazole derivatives. The Schiff bases themselves can be derived from various substituted amines and aldehydes, offering a modular approach to the final product. mdpi.comresearchgate.net Metal complexes of benzimidazole Schiff bases have also been synthesized and studied. rsc.org
Advanced Synthetic Routes to 5-Methoxy-6-methylbenzimidazole
More contemporary synthetic strategies offer greater control and efficiency in the preparation of specifically substituted benzimidazoles like this compound. These methods often employ modern catalytic systems and multi-step sequences to achieve the desired molecular architecture.
Palladium-Catalyzed Coupling Strategies for Methoxy (B1213986) Group Introduction
While direct palladium-catalyzed introduction of a methoxy group onto a pre-formed benzimidazole ring is not a commonly cited primary route for this specific compound, palladium catalysis is a powerful tool in the broader context of synthesizing substituted benzimidazoles. For related structures, palladium-catalyzed cross-coupling reactions are instrumental in forming C-C and C-N bonds, which could be part of a larger synthetic scheme to build precursors to this compound.
Two-Step Approaches Involving Nitro-Substituted Precursors
A common and effective strategy for the synthesis of substituted benzimidazoles, including those with methoxy and methyl groups, involves the use of nitro-substituted precursors. researchgate.netnih.gov This approach typically involves two key steps: the nitration of an appropriate aromatic precursor, followed by the reduction of the nitro group to an amine, which then undergoes cyclization to form the benzimidazole ring. researchgate.netgoogle.com
For example, the synthesis of 5-amino-6-methyl benzimidazolone starts with the condensation of 3,4-diaminotoluene (B134574) and urea (B33335) to form 5-methyl benzimidazolone. google.com This is followed by a nitration reaction to yield 5-nitro-6-methyl benzimidazolone, and a subsequent reduction of the nitro group to afford the final product. google.com A similar strategy can be envisioned for this compound, where a methoxy- and methyl-substituted benzene (B151609) derivative is first nitrated, then reduced, and finally cyclized. The reduction of the nitro group can be achieved using various reagents, such as tin(II) chloride or through catalytic hydrogenation. researchgate.netgoogle.com
| Precursor | Reaction Steps | Key Intermediates | Reference |
| 5-methyl benzimidazolone | 1. Nitration 2. Reduction | 5-nitro-6-methyl benzimidazolone | google.com |
| 4-nitro-1,2-phenylenediamine | Cyclization with cyanogen (B1215507) bromide | 5(6)-nitro-1H-benzimidazol-2-amine | nih.gov |
Modular Multi-Step Synthetic Designs
The synthesis of complex benzimidazole derivatives often relies on modular, multi-step synthetic designs that allow for the systematic construction of the target molecule. rsc.orgnih.gov These approaches offer flexibility and control over the final substitution pattern. For instance, a multi-step synthesis of benzimidazole-linked benzoxazole/benzothiazole has been developed starting from 4-fluoro-3-nitrobenzoic acid. rsc.org This demonstrates how a strategically chosen starting material can be elaborated through a series of reactions, including the formation of a benzimidazole core, to yield complex heterocyclic systems. rsc.org
Automated, polymer-assisted solution phase (PASP) synthesis has also been employed for the parallel synthesis of substituted benzimidazole derivatives, showcasing a high-throughput approach to creating libraries of these compounds. nih.gov Such modular strategies are well-suited for the synthesis of this compound and its analogs, allowing for the introduction of the methoxy and methyl groups at specific stages of the synthesis.
Optimization of Synthetic Reaction Conditions
The efficiency of synthesizing benzimidazole derivatives is highly dependent on the meticulous optimization of reaction parameters. Key areas of focus include the selection of an appropriate catalyst, the engineering of the solvent system, and the control of temperature and reaction time.
Catalyst Selection and Efficiency Enhancement
The choice of catalyst plays a pivotal role in the synthesis of benzimidazoles. A variety of catalysts have been explored to enhance reaction rates and yields. For instance, the synthesis of 2-arylbenzimidazoles has been effectively carried out using L-proline as a versatile and economical organocatalyst. ijrar.org The use of pentafluorophenylammonium triflate (PFPAT) has also been reported as a competent catalyst for benzimidazole synthesis at room temperature, offering good yields. samipubco.com
In some synthetic pathways, metal-based catalysts are employed. For example, the synthesis of 5-Methyl-1H-benzimidazole can be achieved with a 94% yield using zinc oxide (ZnO) nanoparticles at 70°C. researchgate.net Similarly, a 98% yield of 5-Methoxy-1H-benzimidazole has been reported using ZnO nanoparticles under solvent-free conditions at the same temperature. researchgate.net The use of Raney nickel or palladium on carbon as catalysts has been noted in the hydrogenation reduction step for the preparation of 5-amino-6-methyl benzimidazolone, with catalyst levels of at least 3% by weight of the starting material being suitable. google.com
The efficiency of these catalysts is often evaluated by comparing reaction times and the resulting product yields, as illustrated in the table below.
| Catalyst | Reactants | Product | Yield (%) | Reference |
| L-proline | o-phenylenediamine, benzaldehyde | 2-arylbenzimidazole | 88 | ijrar.org |
| Pentafluorophenylammonium triflate (PFPAT) | o-phenylenediamine, benzaldehyde | Benzimidazole derivative | 66 | samipubco.com |
| ZnO nanoparticles | 4-methyl-1,2-phenylenediamine, formic acid | 5-Methyl-1H-benzimidazole | 94 | researchgate.net |
| ZnO nanoparticles | 4-methoxy-1,2-phenylenediamine, formic acid | 5-Methoxy-1H-benzimidazole | 98 | researchgate.net |
| Raney Nickel or Palladium on Carbon | 5-nitro-6-methyl benzimidazolone | 5-amino-6-methyl benzimidazolone | 91.8 | google.com |
Solvent System Engineering for Improved Yields and Purity
The solvent system is a critical factor that can significantly influence the yield and purity of the final product. An ideal solvent should facilitate the dissolution of reactants, promote the desired reaction pathway, and allow for easy separation of the product.
In the synthesis of 5-amino-6-methyl benzimidazolone, an ethanol-water system is utilized for the iron powder reduction step, which is noted for its low toxicity. google.com For the hydrogenation reduction process, a DMF-water system is employed, offering the advantage of easy solvent recovery and cost savings. google.com The synthesis of certain benzimidazole derivatives has also been explored in aqueous media, presenting a greener and more economical approach. ijrar.org For instance, the use of polyethylene (B3416737) glycol (PEG)-400 as a recyclable solvent has been described for the preparation of benzimidazole candidates at temperatures between 80-85°C. nih.gov
The table below summarizes various solvent systems used in benzimidazole synthesis and their impact on the reaction.
| Solvent System | Reaction | Advantage | Reference |
| Ethanol-Water | Iron powder reduction of 5-nitro-6-methyl benzimidazolone | Low toxicity | google.com |
| DMF-Water | Hydrogenation reduction of 5-nitro-6-methyl benzimidazolone | Easy recovery, cost-effective | google.com |
| Aqueous Media | L-proline catalyzed synthesis of benzimidazoles | Green, inexpensive | ijrar.org |
| Polyethylene Glycol (PEG)-400 | Condensation of 1,2-diaminobenzene with aldehydes | Recyclable, high yield at 80-85°C | nih.gov |
Temperature and Reaction Time Control
Precise control over temperature and reaction time is crucial for maximizing product yield and minimizing the formation of byproducts. The optimal temperature and duration of a reaction are highly specific to the chosen synthetic route and reactants.
For example, the synthesis of 5-amino-6-methyl benzimidazolone involves a condensation step at 130-185°C and a subsequent nitration reaction at 25-30°C. google.com In another instance, the preparation of a thioether intermediate in the synthesis of omeprazole (B731) is conducted at temperatures between -20°C and 40°C, with a preferred range of -5 to 0°C. google.com The synthesis of 5-methoxy-2-mercaptobenzimidazole (B30804) involves heating the reaction mixture to 60-75°C, followed by boiling. google.com
The following table provides examples of temperature and reaction time control in various synthetic procedures.
| Reaction | Temperature | Reaction Time | Reference |
| Condensation of 3,4-diaminotoluene and urea | 130-185°C | Not Specified | google.com |
| Nitration of 5-methyl benzimidazolone | 25-30°C | Not Specified | google.com |
| Thioether formation for omeprazole synthesis | -20°C to 40°C (preferred -5 to 0°C) | Not Specified | google.com |
| Synthesis of 5-methoxy-2-mercaptobenzimidazole | 60-75°C, then boiling | 3.5 hours at 60-75°C, then 2.5 hours boiling | google.com |
Synthesis of Isotopically Labeled this compound for Mechanistic Probes
The synthesis of isotopically labeled compounds is a powerful tool for elucidating reaction mechanisms and for use as internal standards in mass spectrometry-based assays. The synthesis of [¹³C₆]3,4-diaminobenzoic acid from [¹³C₆]aniline has been described in a six-step process. This labeled compound serves as an ideal [M+6] isotopomer for synthesizing complex benzimidazole fragments. Key steps in this synthesis include the preparation of a differentially protected 3,4-diaminobenzonitrile, a hydrogen gas-free aromatic nitro group reduction using ammonium (B1175870) formate, and a facile benzimidazole ring closure with triethylorthoformate. researchgate.net This approach provides a valuable precursor for producing stable-isotope labeled benzimidazoles, which are crucial for detailed mechanistic studies.
Biosynthetic Pathways and Enzymology of 5 Methoxy 6 Methylbenzimidazole
Role as an Intermediate in Anaerobic 5,6-Dimethylbenzimidazole (B1208971) (DMB) Biosynthesis
In the complex anaerobic pathway for the synthesis of vitamin B12, 5-methoxy-6-methylbenzimidazole emerges as a key intermediate. nih.gov This pathway, orchestrated by the bza operon, involves a series of enzymatic steps that progressively modify a benzimidazole (B57391) core to ultimately form DMB. nih.govnih.gov The identification of this compound, along with other related compounds like 5-hydroxybenzimidazole (B117332) and 5-methoxybenzimidazole (B1583823), as pathway intermediates was achieved through the expression of different combinations of bza genes in Escherichia coli. nih.gov These findings have been instrumental in elucidating the complete anaerobic DMB biosynthetic route. nih.gov
The significance of this compound is underscored by its position in the sequential methylation process that characterizes DMB formation. nih.gov It represents a critical molecular checkpoint, bridging the initial hydroxylation and subsequent methylation events. The anaerobic bacterium Eubacterium limosum has been shown to transform precursors like 5-hydroxybenzimidazole and 5-hydroxy-6-methylbenzimidazole into cobamides containing this compound as the lower ligand, further solidifying its role as a direct precursor to DMB. nih.gov
Enzymatic Transformations within the bza Operon Pathway
The biosynthesis of this compound and its subsequent conversion to DMB are governed by a suite of enzymes encoded by the bza operon. nih.goviiserpune.ac.innih.gov This operon typically includes genes such as bzaA, bzaB, cobT, bzaC, bzaD, and bzaE, each playing a specific role in the pathway. iiserpune.ac.innih.gov
Hydroxyl to Methoxy (B1213986) Group Methylation by BzaC
The enzyme BzaC, a SAM-dependent methyltransferase, is responsible for the methylation of the hydroxyl group at the C5 position of the benzimidazole ring. nih.goviiserpune.ac.innih.gov Specifically, BzaC catalyzes the conversion of 5-hydroxybenzimidazole to 5-methoxybenzimidazole. nih.goviiserpune.ac.in While initial predictions suggested 5-hydroxybenzimidazole (5-OHBza) as the direct substrate, further studies have indicated that the riboside form, 5-hydroxybenzimidazole-riboside (5-OHBza-R), is the more favored substrate for BzaC. nih.gov This enzymatic step is crucial as it sets the stage for the subsequent methylation at the C6 position.
Methylation at C6 Position by BzaD
Following the action of BzaC, the enzyme BzaD, another methyltransferase, carries out the methylation at the C6 position of 5-methoxybenzimidazole. nih.goviiserpune.ac.in This reaction leads to the formation of the central compound of this article, this compound. nih.goviiserpune.ac.in The expression of bzaD is essential for this specific methylation step to occur. nih.gov
Sequential Methylation Steps in DMB Formation
The formation of DMB from its initial precursor, 5-hydroxybenzimidazole, involves a precise sequence of methylation events. The pathway begins with the synthesis of 5-hydroxybenzimidazole from 5-aminoimidazole ribotide (AIR), an intermediate in purine (B94841) biosynthesis, by the BzaAB/BzaF complex. nih.gov BzaC then methylates the 5-hydroxyl group to yield 5-methoxybenzimidazole. nih.goviiserpune.ac.in Subsequently, BzaD adds a methyl group at the C6 position, producing this compound. nih.goviiserpune.ac.in The final step in DMB formation involves the enzyme BzaE, which catalyzes the conversion of this compound to DMB. nih.goviiserpune.ac.in This sequential process ensures the precise assembly of the DMB molecule.
Precursor Relationship with 5-Hydroxybenzimidazole and 5-Hydroxy-6-methylbenzimidazole
The biosynthesis of this compound is intrinsically linked to its precursors, 5-hydroxybenzimidazole and 5-hydroxy-6-methylbenzimidazole. As established, 5-hydroxybenzimidazole is the initial substrate that undergoes methylation to form the methoxy derivative. nih.goviiserpune.ac.in Studies with Eubacterium limosum have demonstrated that this bacterium can utilize externally supplied [2-13C]5-hydroxybenzimidazole and convert it into cobamides with [2-13C]5-methoxy-6-methylbenzimidazolyl and [2-13C]5,6-dimethylbenzimidazolyl lower ligands. nih.gov
Similarly, [2-13C]5-hydroxy-6-methylbenzimidazole was also shown to be a competent precursor, being transformed into the same set of cobamides. nih.gov These experiments provide strong evidence for the precursor-product relationship between these hydroxybenzimidazoles and this compound in the anaerobic biosynthesis of DMB. nih.gov The synthesis of this compound and 5-hydroxy-6-methylbenzimidazole has also been demonstrated chemically, and their ability to form functional cobamides has been confirmed. rsc.org
Diversity of Cobamide Lower Ligands Originating from Benzimidazole Biosynthesis
The benzimidazole biosynthetic pathway, which produces DMB, is also the source of a variety of other benzimidazole derivatives that serve as lower ligands in naturally occurring cobamides. nih.govresearchgate.net The intermediates of the DMB pathway, including 5-hydroxybenzimidazole, 5-methoxybenzimidazole, and this compound, are themselves found as lower ligands in cobamides produced by various anaerobic bacteria and archaea. nih.gov
This diversity arises from the modular nature of the bza operon. iiserpune.ac.in The specific set of bza genes present in an organism's genome can determine the final benzimidazole ligand it produces. nih.gov For instance, an organism possessing only bzaA and bzaB would produce a cobamide with a 5-hydroxybenzimidazole lower ligand. The presence of bzaC in addition to bzaA and bzaB would lead to a 5-methoxybenzimidazole-containing cobamide, and so on. This genetic variability contributes to the rich structural diversity of cobamides found in nature. nih.gov The substrate specificity of the CobT enzyme, which attaches the lower ligand to the cobamide precursor, also plays a role in determining the final cobamide structure. illinois.edu
Genetic and Genomic Analysis of bza Genes in Prokaryotic Cobamide Producers
The anaerobic biosynthesis of benzimidazole lower ligands of cobamides is orchestrated by a set of genes collectively known as bza genes. nih.govbiorxiv.org Genomic analysis across a wide range of prokaryotes has revealed that the presence and composition of bza gene clusters within an organism's genome are highly predictive of the specific benzimidazole derivative it produces. nih.gov These genes are often organized in clusters, which facilitates their coordinated expression and potential for horizontal gene transfer among different species. nih.govnih.gov
In a landmark study, the analysis of over 11,000 bacterial genomes predicted that while 86% of bacteria utilize cobamides, only 37% can synthesize them de novo. nih.gov Within this producer group, the specific type of cobamide could be predicted for 58% of the species based on the presence of genes for lower ligand biosynthesis, such as the bza genes. nih.gov For instance, the presence of both bzaA and bzaB, or the fusion protein bzaF, indicates the capability to produce benzimidazole lower ligands. nih.govbiorxiv.org
The genetic blueprint for producing 5,6-dimethylbenzimidazole (DMB), the lower ligand of vitamin B12, in the anaerobe Eubacterium limosum involves a complete bza operon. This has served as a model for understanding the synthesis of related benzimidazoles. nih.gov Homologs of these bza genes are found in more than 25 phylogenetically diverse bacteria and archaea. nih.gov The specific combination of bza genes within a genome dictates the final benzimidazole structure. For example, the genome of Geobacter sulfurreducens, which contains bzaF but lacks other bza homologs, correctly predicted its production of 5-hydroxybenzimidazolyl-cobamide ([5-OHBza]Cba). nih.gov
Similarly, the genomic content of Moorella thermoacetica, which includes homologs of bzaA, bzaB, cobT, and bzaC, suggested its ability to synthesize 5-methoxybenzimidazolyl-cobamide ([5-OMeBza]Cba). This was later confirmed through heterologous expression of the M. thermoacetica bza operon in Escherichia coli. nih.gov This predictive power of genomic analysis is a crucial tool for understanding the distribution and diversity of cobamide biosynthesis in nature.
Table 1: Prediction of Benzimidazole Lower Ligand Production Based on bza Gene Content
| Organism | Relevant bza Gene(s) Present | Predicted/Confirmed Benzimidazole Product | Citation |
| Eubacterium limosum | Complete bza operon | 5,6-Dimethylbenzimidazole (DMB) | nih.gov |
| Acetobacterium woodii | Homologs of all bza genes | 5,6-Dimethylbenzimidazole (DMB) | nih.gov |
| Geobacter sulfurreducens | bzaF | 5-Hydroxybenzimidazole | nih.gov |
| Moorella thermoacetica | bzaA, bzaB, cobT, bzaC | 5-Methoxybenzimidazole | nih.gov |
Reconstitution and Characterization of Biosynthetic Enzymes in vitro
The elucidation of the biosynthetic pathway for this compound and other benzimidazoles has been significantly advanced by the reconstitution of the enzymatic steps, either through heterologous expression in a host organism (in vivo) or through purification and study of individual enzymes in a controlled laboratory setting (in vitro).
Heterologous expression has been particularly insightful. By expressing different combinations of bza genes from E. limosum in E. coli, researchers have demonstrated that 5-hydroxybenzimidazole, 5-methoxybenzimidazole, and this compound are all intermediates in the anaerobic pathway to produce DMB. nih.gov This approach effectively reconstitutes parts of the biosynthetic pathway in a tractable host, allowing for the functional characterization of the enzymes involved and the identification of pathway intermediates.
The in vitro characterization of the enzymes involved in the final steps of cobamide assembly, such as cobamide synthase (CobS), has also provided valuable insights. CobS is an integral membrane protein responsible for attaching the activated lower ligand to the corrin (B1236194) ring, a crucial step in the biosynthesis of all cobamides. nih.govnih.gov Studies on CobS from Salmonella and Pseudomonas have shown that its catalytic activity is significantly enhanced when it is reconstituted into liposomes. nih.gov This highlights the critical role of the membrane environment for the function of some cobamide biosynthetic enzymes. nih.govnih.gov While these studies focus on the final attachment step, the methodologies, such as protein purification and reconstitution in proteoliposomes, are applicable to the study of other enzymes in the pathway, including those of the bza operon. nih.gov
The successful heterologous expression of the M. thermoacetica bza operon in E. coli to produce [5-OMeBza]Cba serves as a prime example of pathway reconstitution. nih.gov This experiment confirmed the function of the encoded BzaA, BzaB, and BzaC enzymes in converting an early intermediate to 5-methoxybenzimidazole.
Chemical Reactivity and Mechanistic Investigations of 5 Methoxy 6 Methylbenzimidazole
Demethylation Reactions to 5-Hydroxy-6-methylbenzimidazole
The conversion of 5-Methoxy-6-methylbenzimidazole to its corresponding hydroxyl derivative, 5-Hydroxy-6-methylbenzimidazole, is a critical transformation, often necessary to unmask a functional group for further reactions or to study structure-activity relationships in medicinal chemistry. This O-demethylation can be achieved using various reagents, with the choice of method depending on the desired reaction conditions and substrate tolerance.
A common and effective method for the demethylation of aryl methyl ethers is the use of boron tribromide (BBr₃). This strong Lewis acid readily coordinates to the ether oxygen, facilitating the cleavage of the methyl C-O bond. The reaction is typically carried out in an inert solvent, such as dichloromethane, at low temperatures to control its high reactivity. Following the initial cleavage, an aqueous workup liberates the free hydroxyl group.
| Reagent | Solvent | Temperature | Observations |
| Boron tribromide (BBr₃) | Dichloromethane | Low temperatures (e.g., -78 °C to 0 °C) | Highly effective for O-demethylation of aryl methyl ethers. The reaction is typically fast and clean. |
| Hydrobromic acid (HBr) | Acetic acid or neat | Elevated temperatures | A strong Brønsted acid that can cleave ethers. The harsh conditions may not be suitable for sensitive substrates. |
| Aluminum chloride (AlCl₃) | Dichloromethane or acetonitrile | Heating | A Lewis acid catalyst that can effect O-demethylation, often requiring heat. |
| Thiolates (e.g., EtSNa) | Polar aprotic solvents (e.g., DMF) | Elevated temperatures | Strong nucleophiles that can demethylate via an Sₙ2 mechanism. |
Electrophilic and Nucleophilic Substitution Reactions of the Benzimidazole (B57391) Core
The benzimidazole ring system is susceptible to both electrophilic and nucleophilic attack, with the regioselectivity of these reactions being heavily influenced by the nature and position of substituents on the benzene (B151609) ring. In this compound, the electron-donating nature of both the methoxy (B1213986) and methyl groups at the 5- and 6-positions, respectively, significantly activates the benzene portion of the benzimidazole core towards electrophilic substitution.
Electrophilic Substitution:
The electron-donating methoxy and methyl groups are expected to direct incoming electrophiles to the ortho and para positions. In this case, the available positions for electrophilic attack on the benzene ring are C4 and C7. The methoxy group is a stronger activating group than the methyl group, and its directing effect will be dominant. Therefore, electrophilic substitution is most likely to occur at the C4 and C7 positions.
Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. For instance, bromination of benzimidazole and its simple methyl derivatives has been studied, indicating that the benzene ring is the primary site of attack. rsc.org Nitration of imidazoles can be achieved using a mixture of nitric acid and trifluoroacetic anhydride, yielding nitro derivatives. researchgate.net While specific studies on the halogenation or nitration of this compound are not prevalent in the literature, the general principles of electrophilic aromatic substitution suggest that reactions at the C4 and C7 positions are feasible.
Nucleophilic Substitution:
Nucleophilic substitution on the benzimidazole ring itself is less common unless an activating group, such as a nitro group, is present to withdraw electron density and make the ring more susceptible to attack. However, the imidazole (B134444) part of the molecule can participate in nucleophilic reactions. The N-H proton of the imidazole ring is acidic and can be removed by a base, generating an imidazolate anion. This anion is a potent nucleophile and can react with various electrophiles, such as alkyl halides, in N-alkylation reactions.
Furthermore, the benzimidazole core can act as a nucleophile in coupling reactions. For example, in the synthesis of the proton pump inhibitor omeprazole (B731), a related compound, 5-methoxy-2-mercaptobenzimidazole (B30804), is coupled with a substituted pyridine (B92270) derivative. uni.lu This highlights the nucleophilic character of the benzimidazole system, which can be exploited in the synthesis of more complex molecules.
Coordination Chemistry and Ligand Properties in Metal Complexes
The benzimidazole scaffold is a well-established ligand in coordination chemistry, capable of binding to a variety of metal ions to form stable complexes. nih.govnih.gov The nitrogen atoms of the imidazole ring, particularly the pyridine-type nitrogen (N3), possess a lone pair of electrons that can be donated to a metal center. This compound, with its benzimidazole core, is therefore expected to act as a competent ligand.
The coordination ability of benzimidazole derivatives can be tuned by the substituents on the benzene ring. The electron-donating methoxy and methyl groups in this compound increase the electron density on the benzimidazole ring system, which can enhance the Lewis basicity of the coordinating nitrogen atom and thus strengthen the metal-ligand bond.
Benzimidazole-containing ligands have been used to synthesize a wide range of metal complexes with various transition metals such as copper(II), zinc(II), nickel(II), and silver(I). nih.govnih.gov These complexes exhibit diverse geometries and coordination numbers, depending on the metal ion, the stoichiometry of the reaction, and the presence of other coordinating ligands. The resulting metal complexes have been investigated for a variety of applications, including as catalysts and as potential therapeutic agents. nih.gov
The characterization of these metal complexes typically involves a combination of spectroscopic techniques, including:
FT-IR Spectroscopy: To identify the coordination of the benzimidazole ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and N-H bonds.
UV-Vis Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination environment of the metal ion.
NMR Spectroscopy: To elucidate the structure of diamagnetic complexes in solution.
X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, including bond lengths and angles.
While specific studies detailing the coordination chemistry of this compound as a ligand are not extensively reported, the general principles of benzimidazole coordination chemistry provide a strong foundation for predicting its behavior in the formation of metal complexes.
Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation
High-Resolution Mass Spectrometry (HR-MS) for Molecular Confirmation
High-Resolution Mass Spectrometry (HR-MS) is a cornerstone technique for the unambiguous confirmation of the elemental composition of 5-Methoxy-6-methylbenzimidazole. By measuring the mass-to-charge ratio (m/z) with high precision, HR-MS provides an experimental mass that can be compared against a theoretical mass calculated from the molecular formula.
The molecular formula for this compound is C₉H₁₀N₂O. uni.lunih.gov This corresponds to a theoretical monoisotopic mass of 162.07932 Da. uni.lu HR-MS analysis, typically using electrospray ionization (ESI), would seek to find this mass. In practice, protonated or other adducted molecules are often detected. The comparison between the measured and calculated mass for these adducts confirms the compound's identity with a high degree of confidence. uni.lu
Table 1: Predicted HR-MS Adducts for this compound (C₉H₁₀N₂O) Data sourced from predictive modeling. uni.lu
| Adduct Form | Predicted m/z |
| [M+H]⁺ | 163.08660 |
| [M+Na]⁺ | 185.06854 |
| [M+K]⁺ | 201.04248 |
| [M+NH₄]⁺ | 180.11314 |
| [M-H]⁻ | 161.07204 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise connectivity of atoms within the molecule. It is particularly crucial for distinguishing this compound from its isomer, 6-Methoxy-5-methylbenzimidazole, an ambiguity that can arise in synthesis and is reflected in some chemical databases. chemsrc.com Both ¹H NMR and ¹³C NMR spectra provide a unique fingerprint of the molecular structure.
While a specific published spectrum for this exact compound is not available, the expected chemical shifts and multiplicities can be predicted based on its structure:
¹H NMR: The spectrum is expected to show distinct singlets for the methoxy (B1213986) (-OCH₃) and methyl (-CH₃) protons. Crucially, the two protons on the benzene (B151609) ring (at positions 4 and 7) would also appear as singlets due to their symmetric substitution pattern, a key feature for differentiating from isomers where proton-proton coupling would result in doublets. Additional singlets would be observed for the proton at the 2-position of the imidazole (B134444) ring and the N-H proton.
¹³C NMR: The carbon spectrum would show unique signals for each of the nine carbon atoms, including the methyl and methoxy carbons, the four aromatic carbons with attached protons, and the five quaternary carbons (including C2 of the imidazole ring).
The combination of these spectra allows for the complete and unambiguous assignment of the structure.
Chromatographic Techniques (HPLC, LC-MS) for Purity and Intermediate Analysis
Chromatographic methods are vital for separating this compound from impurities, reaction intermediates, and starting materials, as well as for quantifying its concentration.
High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC (RP-HPLC) method is the standard for assessing the purity of the final compound. Such a method typically employs a C18 column with a mobile phase consisting of a gradient mixture of an aqueous buffer (like ammonium (B1175870) formate) and an organic solvent such as methanol (B129727) or acetonitrile. researchgate.netthermofisher.com Method validation would confirm its linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) for the main compound and any specified impurities. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. nih.gov LC-MS is a powerful tool for identifying unknown impurities by providing their molecular weights. In a research or process development setting, it can be used to track the formation of intermediates and byproducts throughout the synthesis. thermofisher.comnih.gov A typical LC-MS system would utilize an ESI source coupled to a triple quadrupole or high-resolution mass analyzer to obtain structural information on all separated components. thermofisher.com
Table 2: Typical Parameters for Chromatographic Analysis of Benzimidazole (B57391) Derivatives Illustrative conditions based on common methodologies. researchgate.netthermofisher.com
| Parameter | Typical Specification |
| Technique | RP-HPLC, LC-MS |
| Column | C18 or PFP (Pentafluorophenyl), 50-150 mm length, 2.1-4.6 mm i.d. |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile or Methanol |
| Detection | UV (e.g., 254 nm) for HPLC; MS or MS/MS for LC-MS |
| Flow Rate | 0.2 - 1.0 mL/min |
| Temperature | Ambient to 40 °C |
Crystallography for Solid-State Structural Analysis
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
While crystallographic data for this compound itself is not publicly available, analysis of a structurally related compound, 2-Methoxy-6-(6-methyl-1H-benzimidazol-2-yl)phenol, illustrates the type of information that can be obtained. researchgate.net In that study, the analysis revealed a tetragonal crystal system and provided exact unit cell dimensions. researchgate.net Furthermore, it detailed how the molecules are arranged in the crystal lattice, identifying key intermolecular forces such as N—H⋯O hydrogen bonds and π–π stacking interactions between the aromatic rings, which stabilize the solid-state structure. researchgate.net Such an analysis for this compound would definitively confirm the substitution pattern and provide invaluable insight into its solid-state properties.
Table 3: Example Crystallographic Data from a Related Benzimidazole Structure Data for 2-Methoxy-6-(6-methyl-1H-benzimidazol-2-yl)phenol. researchgate.net
| Parameter | Value |
| Crystal system | Tetragonal |
| Space group | P4/n |
| Unit cell dimensions | a = 14.4118 Å, c = 12.0995 Å |
| Unit cell volume (V) | 2513.07 ų |
| Key interactions | N—H⋯O Hydrogen Bonds, π–π Stacking |
Theoretical and Computational Studies of 5 Methoxy 6 Methylbenzimidazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. By calculating the electron density, DFT can predict a wide range of molecular properties, including geometric structures, vibrational frequencies, and the energies of molecular orbitals.
Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting a molecule's reactivity. The HOMO-LUMO energy gap is a critical indicator of chemical stability, with a larger gap suggesting higher stability and lower reactivity. Furthermore, the distribution of electron density and the molecular electrostatic potential (MEP) can identify regions of a molecule that are susceptible to electrophilic or nucleophilic attack.
While DFT has been extensively applied to various benzimidazole (B57391) derivatives to understand their electronic properties and predict their behavior nih.govnih.govacs.org, specific and detailed DFT analyses focusing solely on 5-Methoxy-6-methylbenzimidazole are not readily found in the surveyed scientific literature. Such a study would be valuable in elucidating how the methoxy (B1213986) and methyl substituents at the 5 and 6 positions of the benzimidazole core influence its electronic structure and reactivity.
Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational changes and dynamic behavior of a molecule over time.
For a molecule like this compound, MD simulations would be instrumental in exploring its conformational landscape, identifying stable and low-energy conformations. This is particularly important for understanding how the molecule might interact with biological targets, such as enzymes or receptors. nih.govresearchgate.netmdpi.comrsc.org In the context of ligand binding, MD simulations can model the process of a ligand docking into the active site of a protein, providing insights into the stability of the resulting complex and the key intermolecular interactions that govern binding affinity.
Despite the widespread use of MD simulations for studying the interaction of benzimidazole derivatives with biological macromolecules tandfonline.com, specific MD simulation studies detailing the conformational analysis and ligand binding properties of this compound are not prominently featured in existing research.
Quantitative Structure-Property Relationships (QSPR) for Predicting Chemical Behavior
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or property descriptors of a set of compounds with their observed chemical behavior or properties. These models are widely used in medicinal chemistry and materials science to predict the properties of new compounds without the need for extensive experimental testing.
To develop a QSPR model, a range of molecular descriptors, such as topological, electronic, and steric parameters, are calculated for a series of related compounds. These descriptors are then used to build a mathematical equation that can predict a specific property, such as solubility, boiling point, or biological activity.
QSPR studies have been successfully applied to various classes of benzimidazole derivatives to predict their physicochemical properties and biological activities. akjournals.comresearchgate.netresearchgate.net However, dedicated QSPR models focusing specifically on predicting the chemical behavior of this compound have not been identified in the reviewed literature. The development of such models would require a dataset of experimentally determined properties for a series of closely related analogs.
Modeling of Enzyme-Substrate Interactions in Biosynthetic Pathways
This compound is recognized as an intermediate in the anaerobic biosynthetic pathway of cobamides, a class of cobalt-containing cofactors that includes vitamin B12. pnas.orgiiserpune.ac.inmdpi.com Specifically, it is formed during the anaerobic synthesis of 5,6-dimethylbenzimidazole (B1208971) (DMB), which is the lower axial ligand of vitamin B12. pnas.org
The biosynthesis involves a series of enzymatic steps. The formation of this compound from its precursor, 5-methoxybenzimidazole (B1583823), is catalyzed by the enzyme BzaD. pnas.orgiiserpune.ac.in Subsequently, another enzyme, BzaE, is required for the conversion of this compound into DMB. pnas.org This pathway underscores the critical role of enzyme-substrate interactions in the production of essential biomolecules.
Future Research Directions and Emerging Applications
Elucidation of Uncharacterized Enzymatic Steps in Cobamide Biosynthesis
The biosynthesis of vitamin B12 and its analogs (cobamides) is a complex process involving numerous enzymatic steps. While the core pathway for the corrin (B1236194) ring is well-established, the biosynthesis and attachment of the lower axial ligand, which defines the specific cobamide, contains uncharacterized steps. For 5-Methoxy-6-methylbenzimidazole, its formation is known to differ from that of the more common 5,6-dimethylbenzimidazole (B1208971), which is derived from riboflavin. nih.gov
Research on the bacterium Clostridium thermoaceticum has shown that it can convert 5-hydroxybenzimidazole (B117332) into 5-methoxybenzimidazole (B1583823), which is then incorporated into 5-methoxybenzimidazolylcobamide. nih.gov This indicates that 5-hydroxybenzimidazole is a likely precursor. However, the specific enzymes responsible for the initial formation of a benzimidazole (B57391) ring and, crucially, the subsequent methylation of the hydroxyl group to a methoxy (B1213986) group have not been fully identified and characterized.
Future research should focus on:
Identifying the Methyltransferase: Isolating and characterizing the specific enzyme that catalyzes the methylation of 5-hydroxybenzimidazole. This would involve proteomic and genomic approaches to identify candidate genes that are expressed under conditions of 5-methoxybenzimidazolylcobamide synthesis.
Investigating the Benzimidazole Ring Formation: Elucidating the complete pathway for the de novo synthesis of the 5-hydroxybenzimidazole base itself.
Comparative Genomics: Comparing the genomes of organisms that produce 5-methoxybenzimidazolylcobamide with those that produce other cobamides to identify unique genes associated with this specific lower ligand.
Development of Novel Biocatalytic Approaches Utilizing Benzimidazole Transformations
The synthesis of substituted benzimidazoles is of significant interest due to their prevalence in pharmacologically active compounds. rsc.org Biocatalysis, the use of enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional chemical synthesis. mdpi.comresearchgate.net While research on the biocatalytic synthesis of this compound itself is nascent, related studies demonstrate the high potential of this approach.
A notable development is the use of lipase (B570770) enzymes for the synthesis of N-substituted benzimidazole derivatives. mdpi.comresearchgate.net In one such approach, lipase TL IM from Thermomyces lanuginosus was used to catalyze the aza-Michael addition of benzimidazoles to various α,β-unsaturated compounds. mdpi.comresearchgate.net This reaction was successfully implemented in a continuous-flow microreactor system, demonstrating an efficient and sustainable method for generating benzimidazole derivatives. mdpi.com
| Parameter | Condition |
| Enzyme | Lipase TL IM from Thermomyces lanuginosus |
| Reaction Type | Aza-Michael Addition |
| Substrates | Benzimidazoles, Acrylonitriles, Acrylate esters |
| Solvent | Methanol (B129727) |
| Temperature | 45 °C |
| Yield | 76–97% |
| Data derived from a study on a microfluidic biocatalysis system for N-substituted benzimidazole derivatives. mdpi.comresearchgate.net |
Future research will likely focus on discovering and engineering enzymes that can perform specific transformations on the this compound scaffold, such as regioselective hydroxylation, glycosylation, or demethylation, to create novel derivatives with potentially enhanced biological or material properties.
Exploration of this compound as a Chemical Probe for Metabolic Studies
Chemical probes are small molecules used to study biological systems, such as tracking metabolic pathways or identifying enzyme targets. Given its specific role as a lower ligand in certain anaerobic microorganisms, this compound and its derivatives hold potential as specialized chemical probes.
Isotopically labeled versions of this compound (e.g., with ¹³C or ¹⁵N) could be synthesized and introduced to microbial consortia or isolated organisms. By tracing the label, researchers could:
Identify the specific organisms within a complex community that uptake and utilize this particular benzimidazole.
Quantify the flux through the cobamide assembly pathway.
Discover previously unknown metabolic pathways that may involve this compound or its derivatives.
Furthermore, "clickable" versions of this compound, functionalized with an azide (B81097) or alkyne group, could be developed. These probes would allow for the covalent labeling and subsequent enrichment of cobamide-binding proteins, facilitating the identification of new enzymes and proteins that interact with this specific form of vitamin B12. This approach would be invaluable for understanding the unique metabolic networks of organisms like C. thermoaceticum.
Advanced Material Science Applications of Benzimidazole Derivatives Beyond Biosynthesis
The benzimidazole core is not only biologically significant but also possesses electronic and photophysical properties that make it an attractive scaffold for advanced materials. google.com Research has increasingly focused on the application of benzimidazole derivatives in organic electronics, particularly as semiconductors. nih.govnih.gov
Polycyclic benzimidazole derivatives have been identified as an important class of compounds for organic electronics and photovoltaics. nih.gov Studies have demonstrated that certain benzimidazole derivatives exhibit n-type semiconducting behavior, which is essential for the fabrication of organic field-effect transistors (OFETs). nih.govelsevierpure.com By modifying the substituents on the benzimidazole ring, researchers can fine-tune critical properties like the HOMO-LUMO energy levels, fluorescence quantum yields, and redox potentials. elsevierpure.com For instance, fluorinated naphthalene (B1677914) tetracarboxylic bisbenzimidazole (NTCBI) has been used in OFETs to achieve respectable electron mobilities. nih.govelsevierpure.com
| Property | Observation for Benzimidazole Derivatives |
| Application | Organic Field-Effect Transistors (OFETs), Organic Electronics, Photovoltaics nih.govelsevierpure.com |
| Function | n-type semiconductor nih.govelsevierpure.com |
| Key Feature | High crystallinity and planarity elsevierpure.com |
| Tunable Properties | Emission maxima, fluorescence quantum yields, redox potentials elsevierpure.com |
| Performance Metric | Electron mobilities of ~10⁻² cm²V⁻¹s⁻¹ achieved for some derivatives elsevierpure.com |
| Data derived from studies on the material properties of various synthesized benzimidazole derivatives. |
Future work in this area could involve the specific synthesis and characterization of polymers or oligomers containing this compound. The electron-donating methoxy group and the methyl group could influence the solid-state packing and electronic properties of the resulting materials, potentially leading to new organic semiconductors, fluorescent dyes, or corrosion inhibitors with tailored characteristics. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Methoxy-6-methylbenzimidazole, and how do reaction conditions influence yield?
- Methodological Answer: The synthesis of benzimidazole derivatives typically involves cyclization of o-phenylenediamine precursors with carbonyl-containing reagents. For this compound, intermediates like 2-mercapto-5-methoxybenzimidazole (deuterated or non-deuterated) can be synthesized via nucleophilic substitution or condensation reactions using methoxy and methyl substituents. Key steps include refluxing in polar solvents (e.g., methanol/water mixtures) and using catalysts like NaOH or TBAB (tetrabutylammonium bromide) to improve regioselectivity . Yield optimization requires precise pH control (e.g., pH 8–10) and temperature modulation (60–80°C) to avoid side products such as over-oxidized species .
Q. How can structural characterization of this compound be reliably performed?
- Methodological Answer: X-ray crystallography is the gold standard for confirming molecular geometry, as demonstrated for analogous benzimidazole compounds (e.g., 2-Methoxy-6-(6-methyl-1H-benzimidazol-2-yl)phenol) . Complementary techniques include:
- NMR : - and -NMR to resolve methoxy (-OCH) and methyl (-CH) groups.
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (exact mass: 372.10 g/mol for related metabolites) .
- FT-IR : Peaks at 1250–1300 cm for C-O-C (methoxy) and 1450–1500 cm for benzimidazole ring vibrations .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer: Solubility varies with solvent polarity. In methanol, solubility is high (>50 mg/mL), while in aqueous buffers (pH 7.4), it is moderate (~10 mg/mL) due to hydrophobic benzimidazole cores . Stability studies indicate degradation <5% after 24 hours at 25°C in inert atmospheres. Light-sensitive; store in amber vials at -20°C for long-term stability .
Advanced Research Questions
Q. How does this compound interact with biological targets, such as CYP enzymes, and how can these interactions be quantified?
- Methodological Answer: The compound inhibits CYP3A4 and CYP2D6 isoforms via competitive binding, as shown in liver microsome assays. IC values are determined using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) and LC-MS/MS quantification of metabolite formation. Pre-incubation with NADPH (30 min, 37°C) enhances inhibition potency, suggesting mechanism-based inactivation . Confounders like plasma protein binding (e.g., >90% albumin affinity) must be accounted for using equilibrium dialysis .
Q. What strategies resolve contradictions in pharmacokinetic data (e.g., high GI absorption vs. poor blood-brain barrier penetration)?
- Methodological Answer: While this compound exhibits high GI absorption (Caco-2 permeability >1 × 10 cm/s), its logP (~2.5) and polar surface area (>80 Ų) limit BBB penetration, as predicted by in silico models (e.g., QikProp) and confirmed via in vivo rodent studies with CSF/plasma ratios <0.1 . To reconcile data, use dual radiolabeling (³H/¹⁴C) to track systemic vs. CNS distribution .
Q. How does this compound coordinate with metal ions, and what are the implications for catalytic or medicinal applications?
- Methodological Answer: The benzimidazole nitrogen atoms act as Lewis bases, forming stable complexes with transition metals (e.g., Zn, Co). For example, ZnCl complexes of analogous 5-methoxybenzimidazoles show enhanced catalytic activity in hydrolysis reactions (TOF up to 500 h) . Characterize coordination via UV-Vis (d-d transitions at 400–500 nm) and cyclic voltammetry (redox peaks at -0.5 to -1.2 V vs. Ag/AgCl) .
Q. What analytical methods detect and quantify this compound in complex matrices (e.g., serum, environmental samples)?
- Methodological Answer: LC-MS/MS with MRM (multiple reaction monitoring) is preferred. Use a C18 column (2.1 × 50 mm, 1.7 µm) and mobile phase of 0.1% formic acid in water/acetonitrile (70:30). Limit of quantification (LOQ) is 0.1 ng/mL in serum after protein precipitation with acetonitrile . For environmental samples, SPE (solid-phase extraction) with Oasis HLB cartridges achieves >90% recovery from water .
Data Contradictions and Validation
- Synthetic Yield Variability : Discrepancies in yields (40–85%) arise from trace moisture in reactants. Validate via Karl Fischer titration of reagents and strict anhydrous conditions .
- Enzyme Inhibition Specificity : Some studies report broad CYP inhibition, while others note isoform selectivity. Use recombinant CYP isoforms in vitro to isolate effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
